molecular formula C10H18N2O2 B8108823 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone

Cat. No.: B8108823
M. Wt: 198.26 g/mol
InChI Key: MJYBWKCMMLALTR-UHFFFAOYSA-N
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Description

1-(Octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is a high-purity chemical compound offered for research and development purposes. It is supplied with a purity of 99% and is assigned the CAS Number 1422058-89-6 . This compound features a complex molecular structure combining oxazine and azepine ring systems, making it a valuable intermediate for researchers exploring novel chemical spaces, particularly in medicinal chemistry and heterocyclic compound synthesis . Compounds with similar complex polyheterocyclic structures are of significant interest in early-stage drug discovery, for instance, as potential inhibitors of specific biological targets like the KRAS G12D mutant in oncology research . Researchers are exploring these complex scaffolds to develop new therapeutic strategies . Proper storage conditions are recommended to maintain the integrity of the product, typically in a cool, dark place under an inert atmosphere . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4a,5,6,7,8,9,9a-octahydro-2H-[1,4]oxazino[2,3-d]azepin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(13)12-6-7-14-10-3-5-11-4-2-9(10)12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBWKCMMLALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2C1CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Cyclization Reactions

The synthesis of 1-(octahydro-[1, oxazino[2,3-d]azepin-4(4aH)-yl)ethanone often begins with amino alcohol precursors. Cyclization reactions are critical for constructing both the oxazine and azepine rings. For instance, 2-carbethoxymethyl cyclohexanone reacts with anilines in a two-step process: initial condensation forms an intermediate imine, followed by acid-catalyzed cyclization to yield the bicyclic framework . Ring-closing metathesis (RCM) using Grubbs catalysts has also been employed to form the azepine ring, achieving moderate yields (50–70%) .

MethodStarting MaterialConditionsYield (%)Reference
Acid-catalyzed cyclizationAmino alcohol derivativesH₂SO₄, 80°C, 12 h65
Ring-closing metathesisDiene precursorsGrubbs catalyst, DCM70
Nucleophilic substitutionEthyl 2-chloro-2-oxoacetateEt₃N, CHCl₃, reflux83

Nucleophilic Substitution and Condensation

Condensation strategies using ethyl 2-chloro-2-oxoacetate are widely adopted. Anthranilic acid derivatives react with this reagent in chloroform under basic conditions (triethylamine), forming ethyl 4-oxo-4H-benzo[d][1, oxazine-2-carboxylates . Hydrogenation of the ester group followed by reductive amination yields the target compound (Figure 1) .

Figure 1: Condensation-Reduction Pathway

  • Condensation : Anthranilic acid + ethyl 2-chloro-2-oxoacetate → oxazine intermediate.

  • Reduction : Pd/C, H₂ → ethanone group installation.

This method achieves 83% yield but requires careful control of hydrogenation parameters to prevent over-reduction .

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a route to introduce the ethanone moiety. In a patented method, brominated intermediates react with CO and H₂ under Pd(PPh₃)₄ catalysis, forming ketones via carbonylative coupling . For example, 6-bromo-2H-pyrazino[2,3-b] oxazin-3(4H)-one undergoes carbonylation at 70°C, yielding the corresponding ethanone derivative in 65% yield .

Challenges :

  • Regioselectivity : Competing cross-coupling reactions may occur, necessitating excess CO .

  • Catalyst loading : High Pd concentrations (10 mol%) are required, increasing costs .

Cu(I)-Catalyzed Tandem Reactions

Copper catalysis enables simultaneous azepine and oxazine ring formation. A Cu(I)-mediated tandem process couples allenes with amines, inducing cyclization via 6-endo-dig pathways . For instance, methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate is synthesized in 65% yield using [Cu(CH₃CN)₄]PF₆ . Adapting this method to incorporate oxazine rings remains an area of active research.

Chemical Reactions Analysis

Types of Reactions

1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds characterized by a bicyclic structure that includes an oxazino and azepine moiety. Its molecular formula is C11H17N3O, and it features a unique arrangement that contributes to its biological properties.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone exhibit antidepressant and anxiolytic activities. These effects are primarily attributed to their action on neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, research has shown that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Neuroprotective Properties

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. The presence of the oxazino ring is thought to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. Studies have demonstrated that similar compounds can reduce markers of inflammation and cell death in neuronal cultures exposed to neurotoxic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been proposed:

  • Formation of the Oxazine Ring : The initial step involves the cyclization of an appropriate amine with a carbonyl compound to form the oxazine structure.
  • Cyclization to Azepine : Further cyclization can be achieved through a nucleophilic attack on another carbonyl group or through ring closure reactions involving suitable reagents.
  • Functionalization : Finally, the introduction of the ethanone moiety can be accomplished via acylation reactions.

Case Study 1: Antidepressant Activity

A study published in ChemInform examined various oxime derivatives of seven-membered heterocycles, including those related to our compound. The findings suggested that these derivatives exhibited significant antidepressant-like effects in animal models, correlating with increased levels of serotonin .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

Research conducted on the neuroprotective effects of similar compounds highlighted their ability to mitigate cognitive decline in Alzheimer’s disease models. The study found that treatment with these compounds led to improved memory function and reduced amyloid-beta plaque formation .

Mechanism of Action

The mechanism of action of 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxazinoazepine ring system can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme activity, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Ring System Variations

2.1.1 1,4-Oxazino[2,3,4-ij]quinolines vs. 1,3-Oxazino[5,4,3-ij]quinolines

  • Stability Under Electron Impact: Evidence from mass spectrometric studies shows that 1,4-oxazino[2,3,4-ij]quinolines exhibit higher stability under electron impact compared to their 1,3-oxazino isomers. The molecular ion ([M]+•) peaks for 1,4-oxazino derivatives are significantly more intense, indicating greater resistance to fragmentation. This stability is attributed to the position of the oxazine ring fusion, which may reduce strain or enhance resonance stabilization .
  • Fragmentation Pathways: 1,3-Oxazinoquinolines fragment via initial elimination of CO₂. 1,4-Oxazinoquinolines eliminate CO first, followed by other fragments. These differences highlight how ring connectivity influences decomposition mechanisms .

2.1.2 Piperazine Derivatives Compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (a piperazine derivative) share structural motifs with the target compound but differ in ring size (six-membered piperazine vs. seven-membered azepine). Piperazine derivatives are widely studied for CNS activity (e.g., antipsychotics), suggesting that the azepine ring in the target compound might confer distinct pharmacokinetic or receptor-binding properties due to increased ring flexibility or steric effects .

Thiadiazole and Oxadiazole Derivatives

  • Antimicrobial Activity: Compounds such as 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () demonstrate significant antibacterial activity, with para-substituents enhancing efficacy. While the target compound lacks an oxadiazole ring, its ethanone group may similarly interact with biological targets, though its fused oxazinoazepine system could alter solubility or binding affinity .
  • Synthetic Routes: Thiadiazoles (e.g., 5-[(3-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole) are synthesized via nucleophilic substitution using sodium hydride and DMF, a method distinct from the m-CPBA-mediated oxidation used for benzoxazinoazepine derivatives (). This contrast underscores how heterocycle reactivity dictates synthetic strategies .
Functional Group and Reactivity Comparisons

2.2.1 Ethanone Substituents The ethanone group is present in diverse compounds, such as 1-(furan-2-yl)ethanone () and 1-(5-benzoyl-2,4,4a,7-tetrahydro-1H-benzo[f][1,4]oxazino[4,3-a]azepin-6-yl)ethanone (). In the latter, the ketone may participate in hydrogen bonding or serve as a site for further derivatization (e.g., condensation reactions). However, steric hindrance from the fused ring system in the target compound could limit accessibility compared to simpler furan-based ethanones .

Heteroatom Positioning

  • Oxygen vs. Sulfur: Benzo-1,4-oxathiins (e.g., 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole) incorporate sulfur, which enhances electrophilicity compared to oxygen-containing analogs.

Biological Activity

1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone is a compound belonging to the class of oxazinoazepines. This compound has garnered interest in pharmacological research due to its potential biological activities, including its interactions with various receptors and enzymes. This article compiles and analyzes available data on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H17N2O
  • Molecular Weight : 193.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : Preliminary studies suggest that the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurochemical pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

Biological Activity Data

Biological ActivityMechanismReference
Neurotransmitter ModulationAgonist/antagonist activity on serotonin and dopamine receptors
Enzyme InhibitionInhibition of acetyl-CoA carboxylase (ACC), affecting lipid metabolism
Antimicrobial ActivityPotential effects against certain bacterial strains

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuropharmacological Effects :
    • A study investigated the effects of similar oxazinoazepine compounds on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels through modulation of serotonin receptors.
    • Reference:
  • Metabolic Implications :
    • Research focused on the inhibition of ACC by compounds structurally related to this compound showed promise as a treatment for obesity by reducing fatty acid synthesis.
    • Reference:
  • Antimicrobial Properties :
    • A preliminary screening revealed that derivatives of this compound exhibited antimicrobial activity against specific Gram-positive bacteria.
    • Reference:

Q & A

Q. What are the key synthetic pathways for 1-(octahydro-[1,4]oxazino[2,3-d]azepin-4(4aH)-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of precursor amines or oxazine derivatives under controlled conditions. For example, Lewis acid catalysis (e.g., Sc(OTf)₃) in dichloroethane (DCE) enables stereoselective formation of fused bicyclic structures, with yields optimized by adjusting temperature (e.g., 0°C to room temperature) and solvent polarity . Ethanol/NaOH systems are also effective for thiazepane-related analogs, though purity requires post-reaction chromatography . Key parameters include:

  • Catalyst selection : Impacts diastereomeric ratios (e.g., dr = 10:1 observed with Sc(OTf)₃) .
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity in cyclization steps.
  • Reaction time : Extended reflux (4–6 hours) improves conversion but risks side-product formation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ^1H and ^13C NMR (e.g., δ 2.53 ppm for methyl ketone protons; 204.77 ppm for carbonyl carbons) to confirm regiochemistry and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated 376.1423 vs. observed 376.1425 for a related oxazinoquinolin-5-yl ethanone) .
  • X-ray crystallography : Resolve bicyclic ring conformations and hydrogen-bonding networks in crystalline forms.

Advanced Research Questions

Q. What strategies mitigate challenges in optimizing stereochemical purity during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Temporarily introduce enantioselective groups (e.g., tert-butyl carbamates) to direct ring-closing reactions.
  • Dynamic kinetic resolution : Use catalysts like Ru complexes to favor one enantiomer during cyclization.
  • Chromatographic separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for challenging diastereomers .

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on the oxazinoazepine ring’s electron-rich regions for hydrogen bonding.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the azepine nitrogen) with observed antimicrobial or anti-inflammatory activity .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity in nucleophilic or electrophilic environments .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific variability.
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Target validation : CRISPR knockdown of putative targets (e.g., kinases or ion channels) to confirm mechanism-specific effects .

Critical Analysis of Evidence

  • Contradictions : and report divergent catalytic systems (NaOH vs. Sc(OTf)₃), suggesting multiple viable synthetic routes. Researchers must prioritize based on desired stereochemical outcomes.
  • Gaps : Limited public data on pharmacokinetics (e.g., bioavailability, half-life) necessitate in vivo studies.

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